N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine
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Overview
Description
N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects by modulating enzyme activity, receptor binding, or interfering with cellular signaling pathways.
Comparison with Similar Compounds
N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-2-carboxylate derivatives: Known for their antiviral properties.
Azepinoindole: A tricyclic indole derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.
Properties
CAS No. |
844449-75-8 |
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Molecular Formula |
C20H20N4O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine |
InChI |
InChI=1S/C20H20N4O2/c1-12-4-5-17-16(6-12)18-19(24-17)20(23-11-22-18)21-10-13-7-14(25-2)9-15(8-13)26-3/h4-9,11,24H,10H2,1-3H3,(H,21,22,23) |
InChI Key |
XTFJVIKRBYAAQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN=C3NCC4=CC(=CC(=C4)OC)OC |
solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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